Chemical structure of Epinastine-13C,d3 hydrobromide
Chemical structure of Epinastine-13C,d3 hydrobromide
An In-Depth Technical Guide to the Chemical Structure of Epinastine-13C,d3 Hydrobromide
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the isotopically labeled compound, Epinastine-13C,d3 hydrobromide. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of facts to offer insights into the rationale behind its synthesis and application, grounding its claims in authoritative sources.
Introduction: The Role of Epinastine and the Significance of Isotopic Labeling
Epinastine is a second-generation antihistamine distinguished by its multi-faceted mechanism of action. It functions as a potent and selective histamine H1 receptor antagonist, but also stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators.[1][2][3] This dual activity makes it highly effective in the topical treatment of allergic conjunctivitis, where it provides rapid and lasting relief from itching.[2][4][5]
The advancement of pharmaceutical development, particularly in understanding a drug's journey through the body, necessitates precise analytical tools. Isotopic labeling is a cornerstone of modern drug discovery, enabling researchers to trace molecules through complex biological systems.[6][7] By replacing specific atoms with their heavier, stable isotopes—such as Carbon-13 (¹³C) and Deuterium (²H or D)—we create a molecular tracer. This labeled compound is chemically identical to the parent drug but distinguishable by mass spectrometry.
Epinastine-13C,d3 hydrobromide serves as a critical analytical tool. Its primary application is as an internal standard for the highly sensitive and selective quantification of Epinastine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] This is essential for conducting accurate pharmacokinetic (PK), pharmacodynamic (PD), and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to regulatory approval and ensuring drug safety and efficacy.[11][12]
Elucidation of the Chemical Structure
The chemical integrity of an internal standard is paramount. The structure of Epinastine-13C,d3 hydrobromide is built upon the core of Epinastine, which is a tricyclic dibenzo[c,f]imidazo[1,5-a]azepine system.[13] The isotopic labels are strategically placed to ensure they are not lost during metabolic processes and to provide a clear mass shift for analytical detection.
The formal chemical name, 9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-1-¹³C-1,1,13b-d₃-3-amine, monohydrobromide , precisely defines the location of the labels.[9][14]
-
One Carbon-13 (¹³C) atom is located at position 1 of the imidazo-azepine ring system.
-
Three Deuterium (d₃) atoms are incorporated: two on the same carbon at position 1 and one at the chiral center, position 13b.
This labeling pattern results in a mass increase of 4 Da (1 from ¹³C and 3 from ³H) compared to the unlabeled molecule, an ideal shift for preventing isotopic crosstalk in mass spectrometry.
Caption: Chemical structure of Epinastine-13C,d3 with isotopic labels highlighted.
Physicochemical and Quality Control Properties
The suitability of Epinastine-13C,d3 hydrobromide as an analytical standard is defined by its high purity and well-characterized properties.
| Property | Value | Source |
| Molecular Formula | C₁₅[¹³C]H₁₂D₃N₃ • HBr | [9][13][14] |
| Molecular Weight | 334.2 g/mol | [13][14] |
| Appearance | Solid | [14] |
| Chemical Purity | ≥98% | [13] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [9][14] |
| Storage Condition | -20°C for long-term stability | [10][13] |
Synthetic Strategy and Rationale
While the exact proprietary synthesis methods are not publicly disclosed, a logical synthetic pathway can be inferred from known organic chemistry principles and published methods for the unlabeled compound.[15][16] The synthesis of an isotopically labeled compound is a meticulous process where the introduction of the heavy atoms must be precise and efficient.
Conceptual Synthetic Workflow
The synthesis would likely involve a multi-step process culminating in the formation of the tricyclic amine, followed by salt formation.
-
Preparation of Labeled Precursors: The key is to introduce the ¹³C and Deuterium atoms via a stable, labeled starting material or intermediate. For instance, a ¹³C-labeled carbonyl compound could be used to construct the imidazoline ring, while deuterium atoms could be introduced via reduction with a deuterated reducing agent (e.g., sodium borodeuteride) at a late stage to avoid unwanted isotopic exchange.
-
Ring Formation and Cyclization: The core dibenzo-azepine structure is constructed, followed by the cyclization to form the fused imidazoline ring system incorporating the labeled atoms.
-
Purification: Rigorous purification, typically using column chromatography and recrystallization, is performed to ensure high chemical purity and remove any unlabeled or partially labeled species.
-
Salt Formation: The purified free base is treated with hydrobromic acid (HBr) to form the stable hydrobromide salt, which improves handling and solubility.[13]
Caption: Conceptual workflow for the synthesis and purification of Epinastine-13C,d3 HBr.
Analytical Characterization and Quality Assurance
Confirming the identity, purity, and structural integrity of Epinastine-13C,d3 hydrobromide requires a suite of orthogonal analytical techniques. This self-validating system ensures the material is fit for its purpose as a quantitative internal standard.
Mass Spectrometry (MS) for Identity and Isotopic Incorporation
Causality: MS is the definitive technique for confirming the molecular weight and the successful incorporation of the isotopic labels. The mass-to-charge ratio (m/z) of the molecular ion will be 4 units higher than that of unlabeled Epinastine, providing direct evidence of labeling.
Protocol: LC-MS/MS for Confirmation
-
Standard Preparation: Prepare a ~1 µg/mL solution of Epinastine-13C,d3 hydrobromide in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the solution onto a C18 reverse-phase HPLC column. Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid) to ensure proper elution.
-
MS Detection: Analyze the eluent using a triple-quadrupole mass spectrometer in positive ion mode.
-
Data Acquisition: Perform a full scan to identify the parent ion (precursor ion) corresponding to the labeled compound.
-
Fragmentation (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID). Analyze the resulting product ions to confirm the structural backbone and ensure the labels are retained in characteristic fragments.
Nuclear Magnetic Resonance (NMR) for Structural Verification
Causality: NMR spectroscopy provides an unambiguous map of the molecule's atomic framework. It confirms the overall structure and, critically, verifies the precise location of the isotopic labels.
-
¹H NMR: The deuterium substitution at positions 1 and 13b will result in the disappearance of the corresponding proton signals that would be present in the spectrum of unlabeled Epinastine.
-
¹³C NMR: The signal for the carbon at position 1 will appear as a singlet with an enhanced intensity due to the ¹³C enrichment, confirming the location of the carbon label.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the gold standard for determining the chemical purity of a pharmaceutical standard. By separating the compound from any potential impurities (e.g., synthetic byproducts, degradants), it allows for precise quantification of the main peak area relative to the total area.
Protocol: HPLC-UV Purity Analysis
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Epinastine has significant absorbance, such as 262 nm.[17]
-
Analysis: Inject a known concentration of the standard. Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas in the chromatogram.
Caption: Quality assurance workflow for the characterization of Epinastine-13C,d3 HBr.
Conclusion
Epinastine-13C,d3 hydrobromide is more than just a labeled molecule; it is a precision-engineered tool that underpins the robust development of its therapeutic counterpart. Its design—from the strategic placement of stable isotopes to its verification through a rigorous analytical workflow—ensures its reliability as an internal standard. For scientists in drug metabolism, pharmacokinetics, and clinical pharmacology, this compound is indispensable for generating the high-quality, reproducible data required to advance pharmaceutical research and meet stringent regulatory standards.
References
-
Epinastine | C16H15N3 | CID 3241 - PubChem, National Institutes of Health. [Link]
-
Epinastine - StatPearls - NCBI Bookshelf - National Institutes of Health. [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. [Link]
-
DrugCentral 2023 2022 Update-Veterinary Drugs & Uses - DrugCentral. [Link]
-
Isotopic Labeling Services for Drug Discovery - ResolveMass Laboratories Inc. [Link]
-
What is the mechanism of Epinastine Hydrochloride? - Patsnap Synapse. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION - ELESTAT® - U.S. Food and Drug Administration. [Link]
-
Isotopic labeling of metabolites in drug discovery applications - PubMed, National Institutes of Health. [Link]
-
Epinastine-13C-d3 (hydrobromide) - Labchem Catalog. [Link]
-
Epinastine-13C-d3 (hydrobromide) - Cambridge Bioscience. [Link]
-
Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed, National Institutes of Health. [Link]
-
EPINASTINE HYDROBROMIDE - Global Substance Registration System (GSRS). [Link]
-
Synthetic method of epinastine hydrochloride - Patsnap. [Link]
-
Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions - ResearchGate. [Link]
-
LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine - MDPI. [Link]
Sources
- 1. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 4. drugcentral.org [drugcentral.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. metsol.com [metsol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Epinastine-13C-d3 (hydrobromide) - Labchem Catalog [www2.labchem.com.my]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epinastine hydrobromide (80012-42-6) for sale [vulcanchem.com]
- 14. Epinastine-13C-d3 (hydrobromide) - Cayman Chemical [bioscience.co.uk]
- 15. Synthetic method of epinastine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. EPINASTINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
